2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(methylsulfanyl)phenyl]acetamide
Description
This compound is a dihydropyrimidinone-based acetamide derivative featuring a 4-methoxyphenyl substituent at the pyrimidinone C4 position and a 2-(methylsulfanyl)phenyl group attached to the acetamide nitrogen. The pyrimidinone core is a privileged scaffold in medicinal chemistry, known for its diverse bioactivity, including antimicrobial, anti-inflammatory, and kinase inhibitory properties . The methoxy and methylsulfanyl groups are electron-donating substituents that may enhance solubility and influence binding interactions with biological targets.
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-oxopyrimidin-1-yl]-N-(2-methylsulfanylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-15-9-7-14(8-10-15)17-11-20(25)23(13-21-17)12-19(24)22-16-5-3-4-6-18(16)27-2/h3-11,13H,12H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZWEUBAHRCMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NC3=CC=CC=C3SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Overview
The compound 2-[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-[2-(methylsulfanyl)phenyl]acetamide is a member of the dihydropyrimidine class, known for its diverse biological activities, including anticancer, antimicrobial, and antioxidant properties. Its unique structure features a pyrimidinone core, methoxyphenyl, and methylsulfanyl substituents, which contribute to its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The methoxy and sulfanyl groups can participate in hydrogen bonding and redox reactions, respectively. These interactions can modulate enzyme activities and influence multiple biochemical pathways, potentially leading to therapeutic effects in various diseases.
Anticancer Activity
Research has indicated that derivatives of this compound exhibit significant anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : Human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231.
- Findings : The compound showed higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, indicating a selective action against certain tumor types .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Tested Pathogens : Staphylococcus aureus and Escherichia coli.
- Results : Some derivatives exhibited antimicrobial activity comparable to that of standard antibiotics like ampicillin. The minimum inhibitory concentrations (MIC) were determined to be within the range of 100–400 µg/mL for various synthesized derivatives .
Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay:
- Results : The compound demonstrated effective radical scavenging activity, indicating its potential as an antioxidant agent .
Case Studies and Research Findings
- Cytotoxicity Studies :
- Antimicrobial Evaluation :
- Antioxidant Screening :
Data Tables
| Activity Type | Cell Line/Pathogen | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Anticancer | U-87 | 100 | 80% reduction in viability |
| Anticancer | MDA-MB-231 | 100 | 40% reduction in viability |
| Antimicrobial | Staphylococcus aureus | 200 | Comparable to ampicillin |
| Antimicrobial | Escherichia coli | 400 | Comparable to ampicillin |
| Antioxidant | DPPH Radical Scavenging | - | Higher activity than ascorbic acid |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Pyrimidinone Cores
Key structural variations among pyrimidinone-acetamide derivatives include substituents on the pyrimidinone ring, the aryl group attached to the acetamide nitrogen, and the presence of sulfur or oxygen linkers.
Key Observations :
Preparation Methods
Alkylation at Position 1
The sulfur atom at position 2 is replaced with an acetamide group via nucleophilic substitution . The intermediate 4-(4-methoxyphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-6(1H)-one is treated with 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide in the presence of a base:
Reaction Protocol
The reaction proceeds via deprotonation of the thiol group, forming a thiolate ion that attacks the chloroacetamide derivative.
Synthesis of 2-Chloro-N-[2-(Methylsulfanyl)Phenyl]Acetamide
This intermediate is prepared in two steps:
Sulfur Alkylation of 2-Aminothiophenol
Acetylation with Chloroacetyl Chloride
-
Reactants :
-
2-(Methylsulfanyl)aniline (1.0 equiv)
-
Chloroacetyl chloride (1.05 equiv)
-
-
Conditions :
Alternative Pathways and Optimization
One-Pot Cyclocondensation-Alkylation
A streamlined approach combines Biginelli cyclization with in situ alkylation:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction time significantly:
Structural Characterization and Purity Control
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.2 (s, 1H, NH), 8.3 (d, J = 8.4 Hz, 1H), 7.6–6.8 (m, 8H, aromatic), 4.9 (s, 2H, CH₂), 3.8 (s, 3H, OCH₃), 2.5 (s, 3H, SCH₃).
-
HRMS : m/z calculated for C₂₀H₁₉N₃O₃S [M+H]⁺: 406.1224; found: 406.1221.
Purity Optimization
-
Recrystallization : Ethanol/water (3:1)
-
HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
-
Regioselectivity : Competing alkylation at position 5 is minimized using bulky bases (e.g., KOH).
-
Oxidation of Thioether : Conduct reactions under nitrogen atmosphere to prevent sulfoxide formation.
-
Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes unreacted acetamide.
Industrial-Scale Considerations
Q & A
Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves multi-step procedures, including:
- Nucleophilic substitution to introduce the sulfanyl group.
- Acetylation of the pyrimidinone intermediate.
- Coupling reactions (e.g., amide bond formation) using carbodiimide-based reagents like EDC/HOBt.
Critical parameters:
- Temperature: Reactions often proceed at 0–5°C during coupling to minimize side reactions (e.g., racemization) .
- Solvents: Polar aprotic solvents (e.g., DMF, dichloromethane) enhance solubility of intermediates .
- Catalysts: Use of base catalysts (e.g., triethylamine) improves nucleophilic substitution efficiency .
Validation: Monitor progress via TLC (Rf comparison) and confirm purity (>95%) via HPLC with UV detection at 254 nm .
Basic: How is the compound structurally characterized to confirm its identity?
Answer:
- NMR spectroscopy:
- ¹H NMR: Peaks at δ 2.5–3.0 ppm (methylsulfanyl protons) and δ 6.8–7.5 ppm (aromatic protons from methoxyphenyl) .
- ¹³C NMR: Carbonyl signals (C=O) at ~170 ppm for the acetamide group .
- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., m/z 425.12 for C₂₁H₂₁N₃O₃S₂) .
- X-ray crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline) .
Intermediate: What in vitro assays are suitable for initial biological activity screening?
Answer:
- Enzyme inhibition assays:
- Target enzymes (e.g., kinases, proteases) using fluorescence-based or colorimetric substrates (e.g., ATPase-Glo™ for kinase activity) .
- IC₅₀ determination via dose-response curves (0.1–100 µM range).
- Receptor binding studies: Radioligand displacement assays (e.g., ³H-labeled antagonists for GPCRs) .
- Cytotoxicity screening: MTT assay in cancer cell lines (e.g., HepG2, MCF-7) to assess selectivity .
Note: Include positive controls (e.g., staurosporine for kinase inhibition) and validate results across triplicate runs .
Advanced: How do substituent variations on the pyrimidinone ring affect bioactivity?
Answer:
- Methoxyphenyl vs. chlorophenyl:
- Methoxy groups enhance solubility but may reduce binding affinity to hydrophobic enzyme pockets .
- Chlorine substituents increase electrophilicity, improving covalent binding to cysteine residues in targets .
- Sulfanyl vs. sulfonyl:
- Sulfanyl groups improve membrane permeability (logP ~3.5) compared to sulfonyl derivatives (logP ~1.8) .
Methodology: Synthesize analogs via parallel synthesis and compare IC₅₀ values in dose-response assays .
Advanced: What strategies are effective for target identification when conflicting bioactivity data arise?
Answer:
- Chemical proteomics: Use biotinylated probes of the compound to pull down interacting proteins from cell lysates .
- SPR (Surface Plasmon Resonance): Screen against recombinant protein libraries to quantify binding kinetics (KD) .
- CRISPR-Cas9 knockout: Validate target relevance by assessing compound efficacy in gene-edited cell lines .
Case study: Discrepancies in kinase inhibition profiles may arise from off-target effects; use kinome-wide profiling (e.g., KinomeScan) .
Advanced: How can computational modeling resolve contradictions in SAR studies?
Answer:
- Molecular docking: Predict binding poses in target active sites (e.g., using AutoDock Vina) and correlate with experimental IC₅₀ values .
- MD simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
- QSAR models: Develop regression models linking substituent electronic parameters (Hammett σ) to activity .
Validation: Compare computational predictions with experimental data from ≥10 analogs .
Advanced: What crystallographic insights explain its conformational stability?
Answer:
- Intramolecular H-bonding: The pyrimidinone carbonyl forms H-bonds with the acetamide NH, stabilizing a planar conformation .
- π-Stacking interactions: Methoxyphenyl and methylsulfanyl groups engage in edge-to-face stacking in crystal lattices .
Method: Grow single crystals via slow evaporation in ethanol/water (7:3) and collect data on a diffractometer (Mo Kα radiation) .
Advanced: How to address low aqueous solubility in pharmacokinetic studies?
Answer:
- Prodrug design: Introduce phosphate esters at the pyrimidinone hydroxyl group .
- Nanoparticle formulation: Encapsulate in PLGA nanoparticles (size <200 nm) using emulsion-solvent evaporation .
- Co-solvent systems: Use 10% DMSO + 20% PEG-400 in saline for in vivo dosing .
Validation: Measure solubility via shake-flask method and monitor plasma concentration in rodent models .
Advanced: What degradation pathways occur under physiological conditions?
Answer:
- Hydrolysis: Acetamide cleavage at pH >8.0, confirmed by LC-MS detection of free amine byproducts .
- Oxidation: Sulfanyl group converts to sulfoxide in liver microsomes (CYP450-mediated) .
Mitigation: Stabilize via lyophilization (store at -20°C) and avoid aqueous buffers with high pH .
Advanced: How to validate target engagement in complex biological systems?
Answer:
- CETSA (Cellular Thermal Shift Assay): Monitor target protein melting shifts in lysates after compound treatment .
- DARTS (Drug Affinity Responsive Target Stability): Detect protease resistance of compound-bound proteins .
- In-cell NMR: Track compound-protein interactions in living cells using ¹⁹F-labeled analogs .
Statistical rigor: Use SILAC (stable isotope labeling) for quantitative proteomics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
